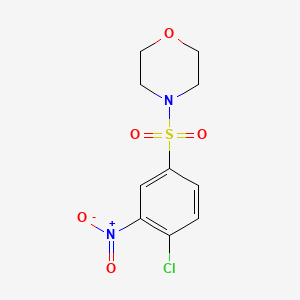

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-31-3 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine?

An In-depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Abstract

This compound is a synthetic organic compound characterized by a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. Primarily available as a laboratory chemical, its significance lies in its potential as a versatile intermediate for the synthesis of more complex molecules in the field of medicinal chemistry and drug development.[1][2][3] The presence of reactive functional groups—specifically the nitro group and the chloro substituent on the aromatic ring—allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 22179-31-3.[1][2] It is a solid compound whose structure combines the stable, saturated heterocycle morpholine with a substituted aromatic sulfonyl chloride. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the nitro and chloro groups on the benzene ring serve as handles for further chemical modification.[4][5]

Data Presentation

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22179-31-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₅S | [2][3] |

| Molecular Weight | 306.72 g/mol | [2][3] |

| IUPAC Name | 4-[(4-chloro-3-nitrophenyl)sulfonyl]morpholine | [2] |

| Synonyms | 1-chloro-4-(morpholin-4-ylsulfonyl)-2-nitrobenzene, 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine | [2] |

| InChI Key | ZWXQXPHBRFHIRB-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, with morpholine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Synthesis of Precursor: 4-Chloro-3-nitrobenzenesulfonyl Chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the direct chlorosulfonation of o-chloro-nitrobenzene using chlorosulfonic acid.[6][7]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Reagents: Charge the flask with o-chloro-nitrobenzene (1 mol).

-

Reaction: Slowly add chlorosulfonic acid (4 mol) dropwise to the o-chloro-nitrobenzene with stirring.[7]

-

Heating: After the addition is complete, heat the reaction mixture to 120-130°C for approximately 4-5 hours, or until the evolution of HCl gas ceases.[6][7]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.[6]

-

Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a solvent like petroleum ether can be performed to achieve high purity.[7]

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base like triethylamine (1.2 equivalents) to act as an HCl scavenger.

-

Reagents: Cool the solution in an ice bath to 0°C.

-

Reaction: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution over 30 minutes.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. This compound | 22179-31-3 [chemicalbook.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a synthetic organic compound featuring a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. Its chemical structure and key identifiers are fundamental for any research application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₅S | [1] |

| Molecular Weight | 306.72 g/mol | [1] |

| CAS Number | 22179-31-3 | |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)--INVALID-LINK--[O-] | |

| InChI Key | ZWXQXPHBRFHIRB-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of its two primary precursors: 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the sulfonyl chloride, displacing the chloride ion.

General Experimental Protocol for Sulfonamide Synthesis

This protocol is a generalized procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines and can be adapted for the specific synthesis of this compound.

Materials:

-

4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent)

-

Morpholine (1-1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine, 1.5-2 equivalents)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent.

-

Addition of Amine and Base: To the stirred solution, add morpholine, followed by the dropwise addition of the base. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash sequentially with deionized water and brine solution to remove any remaining impurities and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram:

References

Unraveling the Molecular Mechanisms of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. Direct experimental evidence for this specific compound is not currently available in the public domain. The proposed mechanism is extrapolated from published research on a structurally related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which shares the core 4-chloro-3-nitro-benzenesulfonyl moiety. All data and protocols presented herein are derived from the study of CIM and should be interpreted with this significant caveat in mind.

Core Mechanism of Action: Inhibition of the MAPK/NF-κB/AP-1 Signaling Axis

Based on studies of the structurally related indole derivative CIM, this compound is proposed to exert its biological effects, primarily anti-inflammatory and potentially anti-proliferative, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, leads to the downstream inhibition of Activator Protein-1 (AP-1) and NF-κB mediated transcription of pro-inflammatory and other target genes.

The key molecular events are hypothesized to be:

-

Inhibition of MAPK Phosphorylation: The compound is suggested to interfere with the phosphorylation, and thus activation, of key MAPK family members, including p38 and JNK.

-

Suppression of NF-κB Activation: By inhibiting the MAPK pathway, the compound likely prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of AP-1 and NF-κB Transcriptional Activity: The inhibition of JNK phosphorylation leads to reduced activation of the transcription factor AP-1. Concurrently, the cytoplasmic retention of NF-κB prevents it from initiating the transcription of its target genes.

This cascade of events culminates in the reduced expression of various pro-inflammatory cytokines and other effector molecules.

Signaling Pathway Diagram

Caption: Proposed signaling pathway inhibited by the compound.

Quantitative Data Summary

The following tables summarize quantitative data obtained from experiments with the related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM). This data is presented to illustrate the potential efficacy of compounds containing the 4-chloro-3-nitro-benzenesulfonyl moiety.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Expression

| Cytokine | Stimulant | Cell Line | CIM Concentration (µM) | Inhibition (%) |

| IL-1β | TNF-α | HaCaT | 10 | 75 |

| IL-6 | TNF-α | HaCaT | 10 | 80 |

| IL-24 | TNF-α | HaCaT | 10 | 65 |

| IL-1β | Imiquimod | HaCaT | 10 | 70 |

| IL-6 | Imiquimod | HaCaT | 10 | 85 |

Table 2: In Vivo Efficacy in a Psoriasis Mouse Model

| Parameter | Treatment Group | Value | % Reduction vs. Control |

| Ear Thickness (mm) | Control (IMQ-induced) | 0.45 ± 0.05 | - |

| Ear Thickness (mm) | CIM (1 mg/kg) | 0.25 ± 0.03 | 44.4 |

| Epidermal Thickness (µm) | Control (IMQ-induced) | 120 ± 15 | - |

| Epidermal Thickness (µm) | CIM (1 mg/kg) | 50 ± 8 | 58.3 |

| IL-17 Expression (fold change) | Control (IMQ-induced) | 8.5 ± 1.2 | - |

| IL-17 Expression (fold change) | CIM (1 mg/kg) | 2.1 ± 0.5 | 75.3 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments, adapted from the study on CIM and generalized for the investigation of this compound.

Protocol 1: Western Blot Analysis of MAPK and NF-κB Phosphorylation

Objective: To determine the effect of the compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

HaCaT keratinocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Recombinant human TNF-α

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 80% confluency. Pre-treat cells with various concentrations of the compound for 2 hours. Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein and a loading control (β-actin).

Caption: Workflow for Western Blot analysis.

Protocol 2: NF-κB and AP-1 Luciferase Reporter Assay

Objective: To quantify the effect of the compound on the transcriptional activity of NF-κB and AP-1.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

NF-κB or AP-1 luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Recombinant human TNF-α

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells in 24-well plates with the NF-κB or AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the compound for 2 hours. Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of transcriptional activity relative to the TNF-α-stimulated control.

Conclusion and Future Directions

The available evidence from a structurally related compound strongly suggests that this compound functions as an inhibitor of the MAPK/NF-κB/AP-1 signaling axis. This mechanism provides a solid foundation for its potential development as an anti-inflammatory or anti-cancer agent.

However, it is imperative that future research efforts be directed at validating this proposed mechanism of action directly for this compound. Key experiments should include:

-

Direct Target Identification: Employing techniques such as affinity chromatography or kinase profiling to identify the direct binding partners of the compound within the MAPK cascade.

-

In Vitro Kinase Assays: Quantifying the direct inhibitory effect of the compound on the enzymatic activity of purified MAPK family members.

-

Comprehensive Cellular Assays: Expanding the Western blot and reporter assay studies to a wider range of cell types and stimuli to confirm the robustness of the inhibitory effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of inflammatory diseases or cancer.

By undertaking these validation studies, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and pave the way for its potential clinical translation.

An In-depth Technical Guide to the Synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of o-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with morpholine in a nucleophilic substitution reaction to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This protocol is adapted from established literature procedures for the chlorosulfonation of aromatic compounds.[1][2]

Materials:

-

o-Chloronitrobenzene

-

Chlorosulfonic acid

-

Ice

-

Water

-

Petroleum ether (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add o-chloronitrobenzene.

-

Slowly add chlorosulfonic acid to the o-chloronitrobenzene with constant stirring. An optimal molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene is 4:1.[2]

-

Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[2]

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

The crude 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate as a solid.

-

Filter the solid and wash it with cold water.

-

For purification, the crude product can be recrystallized from petroleum ether.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Morpholine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A tertiary amine base (e.g., triethylamine or pyridine)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve morpholine (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution of the sulfonyl chloride to 0°C using an ice bath.

-

Slowly add the morpholine solution to the stirred sulfonyl chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| o-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | Starting Material |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Reagent |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | Intermediate |

| Morpholine | C₄H₉NO | 87.12 | Reagent |

| This compound | C₁₀H₁₁ClN₂O₅S | 306.72 | Final Product |

Table 2: Quantitative Data for the Synthesis

| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | 4-Chloro-3-nitrobenzenesulfonyl chloride | 81.5[2] | 99.96[2] | 59-61[1] |

| 2 | This compound | - | - | - |

Note: The yield and melting point for the final product are not explicitly available in the searched literature and would need to be determined experimentally.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Stability of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics of 4-(4-chloro-3-nitro-benzenesulfonyl)-morpholine in solution. Due to the absence of specific stability studies on this compound in publicly available literature, this document outlines a systematic approach based on the known chemistry of its functional groups—a sulfonamide, a morpholine ring, and a chloro-nitro-aromatic moiety. It details predicted degradation pathways and provides robust, guideline-compliant experimental protocols for forced degradation studies, essential for the development of stability-indicating analytical methods.

Predicted Degradation Pathways

The intrinsic stability of this compound is dictated by its constituent functional groups. Degradation is anticipated under hydrolytic, oxidative, and photolytic stress conditions.

1.1 Hydrolytic Degradation: The sulfonamide linkage is the most probable site for hydrolysis. While many sulfonamides are relatively stable at neutral and alkaline pH, they can be susceptible to cleavage under strongly acidic conditions.[1] The primary degradation pathway is predicted to be the cleavage of the sulfur-nitrogen (S-N) bond.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., pH ≤ 2), protonation of the sulfonamide nitrogen would facilitate nucleophilic attack by water, leading to the cleavage of the S-N bond to yield 4-chloro-3-nitrobenzenesulfonic acid and morpholine.

-

Base-Catalyzed Hydrolysis: While generally more stable to base, prolonged exposure to strong alkaline conditions and elevated temperatures could potentially lead to hydrolysis, although this is expected to be slower than acid-catalyzed degradation.

1.2 Oxidative Degradation: The morpholine ring and the electron-rich aromatic ring (despite the withdrawing groups) are potential sites of oxidation.

-

Oxidation of the Morpholine Ring: The nitrogen and the adjacent methylene carbons of the morpholine ring are susceptible to oxidation, potentially leading to N-oxidation or ring-opening products.[2][3]

-

Oxidation of the Aromatic Ring: While the nitro and sulfonyl groups are deactivating, strong oxidative conditions could potentially lead to hydroxylation of the benzene ring.

1.3 Photolytic Degradation: Nitroaromatic compounds are known to be photoreactive.[4][5] The primary photochemical processes could involve the nitro group.

-

Reduction of the Nitro Group: Upon exposure to UV light, the nitro group could be reduced to a nitroso or hydroxylamino group.

-

Ring Hydroxylation: Photochemically generated reactive oxygen species can lead to the hydroxylation of the aromatic ring.[4]

-

Cleavage of the Sulfonamide Bond: High-energy photons could also induce cleavage of the S-N bond.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The following protocols are recommended, with the aim of achieving 5-20% degradation of the parent compound.[8]

2.1 General Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

2.2 Hydrolytic Conditions

| Condition | Reagent | Temperature | Duration | Neutralization |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | 0.1 M HCl |

| Neutral Hydrolysis | Purified Water | 60°C | 72 hours | N/A |

Detailed Protocol:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of the respective stress reagent (0.1 M HCl, 0.1 M NaOH, or water).

-

Store the flask at 60°C for the specified duration. A parallel control sample should be kept at room temperature.

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize as indicated in the table.

-

Dilute to the final volume with the mobile phase of the analytical method.

2.3 Oxidative Conditions

| Condition | Reagent | Temperature | Duration |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |

Detailed Protocol:

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 3% hydrogen peroxide.

-

Keep the flask at room temperature for 24 hours, protected from light.

-

Dilute to the final volume with the mobile phase.

2.4 Thermal Conditions

| Condition | State | Temperature | Duration |

| Thermal Stress | Solid & Solution | 80°C | 48 hours |

Detailed Protocol:

-

For solid-state stress, place a few milligrams of the compound in a vial and keep it in an oven at 80°C.

-

For solution-state stress, prepare a solution in the chosen analytical solvent, and keep it at 80°C.

-

After 48 hours, cool the samples and dissolve/dilute them to the target concentration with the mobile phase.

2.5 Photolytic Conditions

| Condition | Exposure | Duration | Sample State |

| Photostability | UV & Visible Light | Per ICH Q1B | Solid & Solution |

Detailed Protocol:

-

Expose solid powder and a solution (e.g., 100 µg/mL in a suitable solvent) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After exposure, dissolve/dilute the samples to the target concentration with the mobile phase.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of potential degradants with varying polarities.

-

Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity, which is demonstrated by the ability to separate the parent peak from all degradation products generated during the forced degradation studies.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of the degradation products. The HPLC method can be transferred to an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradants, which, combined with fragmentation data (MS/MS), can help in proposing their structures.

Data Presentation

The results of the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent | No. of Degradants | RRT of Major Degradant | % Area of Major Degradant |

| 0.1 M HCl, 60°C, 72h | ||||

| 0.1 M NaOH, 60°C, 72h | ||||

| Water, 60°C, 72h | ||||

| 3% H₂O₂, RT, 24h | ||||

| Thermal (Solid), 80°C, 48h | ||||

| Thermal (Solution), 80°C, 48h | ||||

| Photolytic (Solid) | ||||

| Photolytic (Solution) |

RRT = Relative Retention Time

Table 2: Mass Balance Analysis

| Stress Condition | % Assay of Parent | Total % Area of Degradants | Mass Balance (%) |

| 0.1 M HCl, 60°C, 72h | |||

| 0.1 M NaOH, 60°C, 72h | |||

| 3% H₂O₂, RT, 24h | |||

| Photolytic (Solution) |

Mass Balance (%) = (% Assay of Parent + Total % Area of Degradants)

Visualizations

5.1 Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

5.2 Predicted Degradation Pathways

Caption: Predicted Degradation Pathways.

Conclusion

This guide outlines a foundational strategy for investigating the stability of this compound in solution. The proposed forced degradation studies, based on ICH guidelines and the chemical nature of the molecule, will provide critical information on its intrinsic stability and potential degradation products. This information is paramount for the development and validation of a stability-indicating analytical method, which is a regulatory necessity for any new chemical entity intended for pharmaceutical use. The successful execution of these studies will ensure the quality, safety, and efficacy of products containing this molecule by defining appropriate storage conditions, shelf-life, and packaging requirements.

References

- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 2. ovid.com [ovid.com]

- 3. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

CAS Number: 22179-31-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related molecules to provide insights into its synthesis, physicochemical properties, and potential biological activities.

Chemical and Physical Properties

This compound is a sulfonylated morpholine derivative. Its core structure consists of a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. The presence of the nitro group and the chlorine atom on the benzene ring, combined with the sulfonyl morpholine moiety, suggests specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22179-31-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₁ClN₂O₅S | Calculated |

| Molecular Weight | 306.72 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from related compounds |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the morpholine solution dropwise to the cooled solution of 4-chloro-3-nitrobenzenesulfonyl chloride with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

While specific spectroscopic data for the title compound is not published, the following table outlines the expected analytical characteristics based on its structure and data from analogous compounds.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the 4-chloro-3-nitrophenyl ring. Two distinct multiplets for the methylene protons of the morpholine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring and the morpholine ring. The carbon attached to the sulfonyl group and the nitro group will be deshielded. |

| FT-IR (cm⁻¹) | Characteristic peaks for SO₂ stretching (around 1350 and 1160 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching. Asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of the morpholine ring or the sulfonyl group. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, the biological activities of structurally related compounds, particularly other 4-(phenylsulfonyl)morpholine derivatives, provide strong indications of its potential therapeutic applications and mechanisms of action.

Anticancer Potential

Research on other 4-(phenylsulfonyl)morpholine derivatives has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC). These studies suggest that this class of compounds may induce cell-cycle arrest and apoptosis through the activation of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.

Proposed Signaling Pathway:

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to anticancer effects.

Caption: Potential anticancer signaling pathway involving ER stress.

This proposed mechanism suggests that the compound could induce an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). The UPR, in turn, can activate downstream pathways such as the p53 pathway, leading to apoptosis, and modulate G2/M checkpoint proteins and E2F targets, resulting in cell cycle arrest.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a structured experimental workflow is recommended.

Caption: Workflow for assessing biological activity.

Key Experimental Protocols:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Western Blot Analysis: To probe for the expression levels of key proteins involved in the proposed signaling pathways (e.g., p53, G2/M checkpoint proteins, markers of ER stress).

-

Quantitative PCR (qPCR): To measure the changes in gene expression for targets downstream of the UPR and p53 pathways.

-

Flow Cytometry: For cell cycle analysis and to quantify apoptosis.

Conclusion

While this compound is a compound with limited directly reported data, its structural features and the activities of related molecules suggest it holds potential as a research tool and a scaffold for drug discovery, particularly in the area of oncology. The synthetic route is straightforward, and its biological effects can be investigated through established experimental protocols. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

Topic: Potential Applications of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in Proteomics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, a survey of scientific literature indicates that 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not a well-documented chemical probe in the field of proteomics. This guide, therefore, presents a detailed analysis of its potential applications based on its chemical structure, drawing analogies to established methodologies in covalent chemoproteomics. The protocols and data herein are representative of the field and are intended to serve as a blueprint for investigating the utility of this and similar novel compounds.

Introduction to Covalent Chemoproteomics

Chemoproteomics utilizes small-molecule probes to interrogate protein function, interactions, and regulation directly in complex biological systems.[1] A powerful subset of this field is covalent chemoproteomics, which employs reactive electrophilic compounds that form stable, covalent bonds with nucleophilic amino acid residues on proteins.[2] Cysteine, with its highly nucleophilic thiol side chain, is a primary target for such probes.[2][3] By designing probes that target specific subsets of reactive cysteines, researchers can map the "ligandable cysteinome," identify novel drug targets, and profile the selectivity of covalent inhibitors.[4]

A cornerstone technique in this area is Activity-Based Protein Profiling (ABPP), particularly in its competitive format, which allows for the proteome-wide identification of targets for a given covalent ligand.[4][5]

Structural Analysis and Reactivity of this compound

The compound this compound possesses the key features of an electrophilic probe suitable for covalent proteomics.

-

Electrophilic "Warhead": The core of its reactivity lies in the sulfonyl chloride derivative group (-SO₂-). Arylsulfonyl halides are known to be reactive towards nucleophiles.

-

Activating Groups: The phenyl ring is substituted with two strong electron-withdrawing groups: a chloro group at position 4 and a nitro group at position 3. These groups significantly increase the electrophilicity of the sulfur atom in the sulfonyl group, making it more susceptible to nucleophilic attack by residues like cysteine.

-

Recognition Scaffold: The morpholine group provides a stable, non-reactive scaffold that can influence the compound's solubility, cell permeability, and potential binding interactions with target proteins.

Based on this analysis, it is hypothesized that this compound acts as a cysteine-reactive covalent probe . It would likely react with nucleophilic cysteine thiols via a nucleophilic substitution reaction, displacing the morpholine group and forming a stable sulfonyl-cysteine adduct on the target protein.

Proposed Application: Competitive Profiling of Protein Targets

The most direct application of a novel covalent probe like this compound is to identify its protein targets across the proteome. The competitive chemoproteomic workflow, specifically isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP), is the gold standard for this purpose.[6][7]

The principle is as follows: a proteome is first incubated with the test compound (the "inhibitor"). Subsequently, a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne, IA-alkyne) is added.[8] Cysteine residues that have already reacted with the test compound will be unavailable for labeling by the IA-alkyne probe.[5] By comparing the IA-alkyne labeling pattern between a vehicle-treated and a test-compound-treated sample, one can identify the specific proteins and cysteine sites that are targeted by the test compound, observed as a decrease in signal.[5][8]

General Experimental Workflow

The overall workflow for a competitive isoTOP-ABPP experiment is outlined below.

Caption: Competitive isoTOP-ABPP workflow for identifying covalent targets.

Representative Data Presentation

A competitive profiling experiment yields quantitative data on thousands of cysteine sites. The key metric is the ratio of the probe-labeled peptide signal in the control (light isotope tag) versus the inhibitor-treated sample (heavy isotope tag). A high light/heavy ratio indicates that the test compound has engaged that specific cysteine, preventing its labeling by the IA-alkyne probe.

The following table presents representative data adapted from the foundational study by Weerapana et al., which used isoTOP-ABPP to profile intrinsic cysteine reactivity—a concept analogous to competitive profiling.[6] A low reactivity ratio (R₁₀:₁) in that study is equivalent to a high competitive inhibition ratio, indicating a highly reactive cysteine.

| Protein | UniProt ID | Cysteine Site | Peptide Sequence | Representative Ratio (Control/Inhibitor) | Functional Annotation |

| Glutathione S-transferase omega-1 | P78417 | Cys32 | VCPFWKVFEK | > 5.0 | Catalytic Nucleophile[6] |

| Glutathione S-transferase omega-1 | P78417 | Cys192 | ALNPGQLKPFETLLSQNQGGK | ~ 1.0 | Non-catalytic |

| Acetyl-CoA acetyltransferase, cytosolic | P17540 | Cys126 | IIAFQAHDVAGDVEK | > 4.0 | Catalytic Nucleophile[6] |

| Acetyl-CoA acetyltransferase, cytosolic | P17540 | Cys424 | GLTVAIVKLVEK | ~ 1.0 | Non-catalytic |

| Peroxiredoxin-1 | Q06830 | Cys52 | VCPAGWKPGSDTIK | > 8.0 | Redox-active Cysteine |

| 14-3-3 protein zeta/delta | P63104 | Cys38 | DSTLIMQLLRDNLTK | ~ 1.0 | Non-catalytic |

Note: Ratios are illustrative, based on principles from competitive ABPP experiments. A ratio > 4-5 is typically considered a significant "hit".

Detailed Experimental Protocols

This section provides a detailed, representative protocol for a competitive isoTOP-ABPP experiment.

Materials and Reagents

-

Cell Culture: Human cell line (e.g., HEK293T, Jurkat).

-

Lysis Buffer: PBS with 0.1% NP-40, protease inhibitor cocktail.

-

Test Compound: this compound, dissolved in DMSO.

-

Probe: Iodoacetamide-alkyne (IA-alkyne), 10 mM stock in DMSO.

-

Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄), Azide-TEV-Biotin tags (light and heavy isotopic versions).

-

Enrichment: High-capacity streptavidin agarose resin.

-

Digestion: Sequencing-grade trypsin, TEV protease.

-

Buffers: 8 M Urea, 100 mM Tris-HCl pH 8.0, Dithiothreitol (DTT), Iodoacetamide (for blocking).

Protocol Steps

-

Proteome Preparation:

-

Culture and harvest ~1x10⁸ cells.

-

Lyse cells in ice-cold lysis buffer via sonication.

-

Clarify lysate by centrifugation at 100,000 x g for 45 min at 4°C.

-

Determine protein concentration via Bradford or BCA assay. Normalize all samples to 2 mg/mL.

-

-

Competitive Inhibition:

-

Aliquot 1 mL of the normalized proteome for each condition (e.g., Vehicle and Test Compound).

-

To the "Test Compound" sample, add the compound (e.g., this compound) to a final concentration of 50 µM.

-

To the "Vehicle" sample, add an equivalent volume of DMSO.

-

Incubate both samples for 1 hour at room temperature with gentle rotation.

-

-

Broad-Spectrum Cysteine Labeling:

-

Add IA-alkyne probe to both samples to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry (CuAAC Reaction):

-

To the "Vehicle" sample, add TCEP (1 mM), TBTA (100 µM), light Azide-TEV-Biotin tag (100 µM), and CuSO₄ (1 mM).

-

To the "Test Compound" sample, add the same reagents but with the heavy Azide-TEV-Biotin tag.

-

Incubate both samples for 1.5 hours at room temperature.

-

-

Sample Combination and Protein Precipitation:

-

Combine the light- and heavy-labeled proteomes in a 1:1 ratio.

-

Precipitate the combined protein solution by adding methanol/chloroform/water (4:1:3 ratio).

-

-

Streptavidin Enrichment:

-

Resuspend the protein pellet in 8 M Urea.

-

Dilute to 2 M Urea with PBS and add streptavidin agarose resin.

-

Incubate for 2 hours at room temperature to enrich probe-labeled proteins.

-

Wash the resin sequentially with 8 M Urea, PBS, and 100 mM ammonium bicarbonate.

-

-

On-Bead Digestion and Elution:

-

Resuspend the beads in 2 M Urea. Reduce with DTT (10 mM) and alkylate with iodoacetamide (20 mM).

-

Perform an overnight on-bead digestion with trypsin (2 µg) at 37°C.

-

Wash the beads to remove non-biotinylated peptides.

-

Elute the probe-labeled (and now isotopically tagged) peptides by incubating the beads with TEV protease (2 µg) for 4 hours at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the eluted peptides.

-

Analyze the peptides by high-resolution LC-MS/MS.

-

Identify peptide sequences and quantify the light/heavy isotopic peak ratios using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).

-

Case Study: Probing the KEAP1-NRF2 Signaling Pathway

A key biological pathway regulated by reactive cysteines is the KEAP1-NRF2 antioxidant response pathway.[9] KEAP1 is a cysteine-rich sensor protein that, under basal conditions, targets the transcription factor NRF2 for ubiquitination and degradation.[10][11] Electrophilic compounds, including many natural products and drugs, can covalently modify specific sensor cysteines on KEAP1 (e.g., Cys151).[10][11] This modification induces a conformational change in KEAP1, inhibiting its E3 ligase activity and allowing NRF2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE) genes.[9][12]

A compound like this compound could be investigated for its ability to modulate this pathway. A competitive proteomics experiment would directly show if the compound targets KEAP1 cysteines. A positive result would provide a strong rationale for follow-up cellular assays to measure NRF2 stabilization and target gene upregulation.

Caption: KEAP1-NRF2 pathway modulation by a covalent electrophilic probe.

Conclusion

While this compound itself is not an established proteomics reagent, its structure strongly suggests potential as a cysteine-reactive covalent probe. This technical guide outlines a clear, state-of-the-art experimental strategy—competitive isoTOP-ABPP—that researchers and drug developers can employ to elucidate its protein targets, understand its selectivity, and explore its potential to modulate key biological pathways like the antioxidant response system. The described workflows, data interpretation principles, and detailed protocols provide a comprehensive framework for the characterization of this and other novel covalent compounds in the context of modern proteomics and drug discovery.

References

- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]

- 2. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome-wide covalent ligand discovery in native biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adhesive anti-fibrotic interfaces on diverse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: A Review of a Scantily Explored Scaffold

For Immediate Release

Shanghai, China – December 28, 2025 – Despite the prevalence of the morpholine motif in medicinal chemistry, a comprehensive literature review reveals a significant gap in the scientific understanding of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. While its chemical synthesis is plausible and its precursors are well-documented, dedicated research into its biological activity, mechanism of action, and potential therapeutic applications is conspicuously absent from publicly available scientific literature. This technical guide serves to consolidate the existing information, primarily focusing on its chemical properties and the synthesis of its core components, while highlighting the dearth of biological data.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O₅S and a molecular weight of 306.72 g/mol .[1] Its structure features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a chloro and a nitro group at the 4- and 3-positions, respectively. The compound is listed by several chemical suppliers, indicating its availability for research purposes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₅S | [1] |

| Molecular Weight | 306.72 g/mol | [1] |

| CAS Number | 22179-31-3 | [2] |

Synthesis and Precursors

The synthesis of this compound would logically proceed via the reaction of 4-chloro-3-nitro-benzenesulfonyl chloride with morpholine. The precursor, 4-chloro-3-nitro-benzenesulfonyl chloride, is a known intermediate in the preparation of dyestuffs.

Experimental Protocol: Synthesis of 4-chloro-3-nitro-benzenesulfonyl chloride

A documented method for the synthesis of 4-chloro-3-nitro-benzenesulfonyl chloride involves the direct chlorsulfonation of ortho-chloro-nitrobenzene. The process comprises reacting approximately one mole of ortho-chloro-nitrobenzene with two to six moles of chlorsulfonic acid. The reaction is initiated at around 100°C and the temperature is gradually increased to 130°C over several hours until the evolution of hydrogen chloride gas ceases. The reaction product is then recovered by pouring the mixture into a slurry of crushed ice and water, causing the 4-chloro-3-nitro-benzenesulfonyl chloride to precipitate as fine, waxy granules. The product is then filtered, washed with ice-water, and neutralized with sodium bicarbonate.

The logical subsequent step to obtain the title compound is the sulfonylation of morpholine, a common reaction in organic synthesis. This would involve the reaction of 4-chloro-3-nitro-benzenesulfonyl chloride with morpholine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of the target compound.

Biological Activity: An Unexplored Frontier

Despite the well-established importance of the morpholine scaffold in drug discovery, no specific biological data for this compound has been reported in the scientific literature.[3][4][5][6] The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[7] Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

Research on structurally related compounds offers some speculative insights. For instance, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been synthesized and evaluated for their antimicrobial activity.[8][9] One of the most active compounds from this series, a semicarbazide containing a 4-bromophenyl moiety, showed significant antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[8] This suggests that the 4-morpholino-3-nitro-phenyl core may contribute to antibacterial activity.

Caption: Inferred potential of the core structure.

Future Directions

The absence of research on this compound presents a clear opportunity for investigation. Given the diverse biological roles of morpholine-containing molecules, this compound warrants screening in a variety of biological assays. Initial studies could focus on its potential antimicrobial, anticancer, and anti-inflammatory properties, drawing parallels from related structures. Detailed experimental protocols for such assays are standard in the field and would need to be applied to this specific molecule.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a key intermediate in the synthesis of targeted therapeutics. This document outlines its chemical and physical properties, detailed safety and handling protocols, and its primary application as a precursor in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The information is intended to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

While a comprehensive, experimentally determined dataset for this compound is not publicly available, the following table summarizes known information and estimates based on structurally related compounds.

| Property | Value | Source/Notes |

| Chemical Name | This compound | ChemicalBook [1] |

| CAS Number | 22179-31-3 | ChemicalBook [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₅S | ChemicalBook [1] |

| Molecular Weight | 306.72 g/mol | ChemicalBook [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in common organic solvents |

| Density | Not available |

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

-

Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.

The following table summarizes the likely GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Likely Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Likely Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Likely Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Likely Category 3 | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines the general workflow for safe handling.

o-chloro-nitrobenzene + Chlorosulfonic Acid → 4-chloro-3-nitro-benzene sulfonyl chloride 4-chloro-3-nitro-benzene sulfonyl chloride + Morpholine → this compound

Caption: Two-step synthesis of this compound.

Use in the Synthesis of PI3K Inhibitors

This compound serves as a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced via nucleophilic aromatic substitution.

Example: General Nucleophilic Aromatic Substitution

-

Dissolve this compound and a suitable nucleophile (e.g., an amine or thiol) in a polar aprotic solvent such as DMF or DMSO.

-

Add a base, such as potassium carbonate or diisopropylethylamine (DIPEA), to facilitate the reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the product using standard techniques.

Role in Drug Discovery: PI3K Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Many PI3K inhibitors incorporate a morpholine moiety, which is crucial for binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-containing compounds.

Caption: Inhibition of the PI3K signaling pathway by morpholine-containing compounds.

This guide is intended to provide essential information for the safe handling and effective use of this compound in a research and development setting. Always consult with your institution's safety office and perform a thorough risk assessment before beginning any new experimental work.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a reactive compound designed for the covalent labeling of proteins. This reagent is particularly useful for introducing a stable sulfonamide linkage to proteins, which can be utilized for various applications in proteomics, drug discovery, and diagnostics. The core of this reagent is a benzenesulfonyl chloride moiety, a well-established functional group for targeting primary and secondary amines on proteins. The presence of a strong electron-withdrawing nitro group on the benzene ring enhances the reactivity of the sulfonyl chloride, facilitating efficient labeling under mild conditions.

The primary targets for this labeling reagent are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a highly stable sulfonamide bond and the release of hydrochloric acid. This robust linkage makes the labeled protein suitable for a wide range of downstream applications where stability is paramount.

Principle of the Method

The labeling of proteins with this compound is a one-step process involving the formation of a covalent sulfonamide bond. The reaction is dependent on the nucleophilicity of the amine groups on the protein, which is favored under alkaline pH conditions.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the protein (e.g., the ε-amino group of a lysine residue) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide linkage.

Caption: Reaction of this compound with a protein amine.

Data Presentation

The efficiency of the labeling reaction should be determined empirically for each specific protein. The following table provides a template for summarizing the quantitative data from labeling experiments.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration (mg/mL) | |||

| Molar Excess of Reagent | |||

| Reaction pH | |||

| Reaction Temperature (°C) | |||

| Reaction Time (hours) | |||

| Degree of Labeling (DOL) | |||

| Labeling Efficiency (%) |

Note: The Degree of Labeling (DOL) can be determined using various methods, including mass spectrometry or by spectrophotometric methods if the label possesses a distinct chromophore.

Experimental Protocols

Materials

-

Protein of interest

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0. Ensure the buffer is free of primary and secondary amines (e.g., Tris or glycine).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Storage Buffer (e.g., PBS, pH 7.4)

Protocol 1: Labeling of a Purified Protein

This protocol provides a general guideline for labeling a purified protein. Optimization of the molar excess of the labeling reagent and reaction time may be necessary for your specific protein.

-

Protein Preparation:

-

Dissolve the purified protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add the desired volume of the labeling reagent stock solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the labeled protein is light-sensitive.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with the desired Storage Buffer.

-

Collect the protein-containing fractions.

-

-

Analysis of Labeling:

-

Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate. Mass spectrometry is a highly effective method for confirming covalent modification and determining the extent of labeling.

-

Caption: Experimental workflow for labeling a purified protein.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the number of labels attached to the protein.

-

Sample Preparation:

-

Take an aliquot of the purified labeled protein.

-

For intact mass analysis, dilute the sample in a suitable buffer for direct infusion or LC-MS.

-

For peptide mapping, denature, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Intact Mass Analysis: Acquire the mass spectrum of the intact labeled protein. The mass increase will correspond to the number of attached labels (mass of this compound minus HCl).

-

Peptide Mapping (LC-MS/MS): Analyze the peptide digest by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the labeling reagent on lysine residues. MS/MS fragmentation will confirm the site of modification.

-

Caption: Mass spectrometry workflows for characterization of labeled proteins.

Signaling Pathways and Applications

Proteins labeled with this compound can be used in various applications depending on the nature of the protein and the experimental goals. For instance, if the labeled protein is an antibody, it could be used as a primary antibody in immunoassays, where the nitro group could potentially be used for further chemical modifications or detection.

The logical relationship for the application of a labeled protein in a hypothetical signaling study is outlined below.

Application Notes and Protocols for Cysteine Modification Using 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a prime target for selective modification in proteins. This selective labeling is a cornerstone of chemical biology and drug development, enabling the study of protein function, structure, and the development of targeted therapies. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a compound with potential for covalent modification of cysteine residues. The presence of an electron-withdrawing nitro group and a chloro leaving group on the benzene ring suggests a susceptibility to nucleophilic aromatic substitution by the thiolate anion of cysteine. This document provides a detailed, albeit theoretical, framework for the application of this compound as a cysteine-modifying agent. The protocols and data presented are based on the general principles of cysteine modification and the inferred reactivity of this compound, as direct literature on this specific application is not currently available.

Principle of Cysteine Modification

The proposed mechanism for cysteine modification by this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion. This results in the formation of a stable thioether bond between the protein's cysteine residue and the 4-(3-nitro-benzenesulfonyl)-morpholine moiety.

Data Presentation

Table 1: Hypothetical Reactivity and Specificity Data

| Parameter | Value | Conditions |

| Second-order rate constant (k) | 10 - 100 M⁻¹s⁻¹ (estimated) | pH 7.4, 25°C |

| Specificity for Cysteine | High (inferred) | Competition experiments with other nucleophilic amino acids (e.g., Lys, His, Ser) would be required for confirmation. |

| Optimal pH range | 7.0 - 8.5 | Higher pH favors the formation of the more nucleophilic thiolate anion. |

| Solubility | Soluble in DMSO, DMF | Limited solubility in aqueous buffers. |

Table 2: Recommended Starting Concentrations for Labeling

| Component | Concentration Range | Notes |

| Protein | 10 - 100 µM | The optimal concentration depends on the protein and the number of accessible cysteines. |

| This compound | 1 - 10 molar excess over cysteine | A higher excess may be needed for less reactive cysteines or to drive the reaction to completion. |

| Reducing Agent (e.g., TCEP) | 100 - 500 µM | To be used for pre-reduction of disulfide bonds and must be removed before adding the modifying agent. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol outlines the fundamental steps for modifying cysteine residues in a purified protein with this compound.

Materials:

-

Purified protein containing at least one cysteine residue

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis cassette

-

Bradford assay reagent or other protein quantification method

-

SDS-PAGE materials

-

Mass spectrometer (optional, for confirmation of modification)

Procedure:

-

Protein Preparation: a. Dissolve the purified protein in PBS to a final concentration of 1 mg/mL. b. To reduce any existing disulfide bonds, add TCEP to a final concentration of 500 µM. c. Incubate at room temperature for 1 hour. d. Remove the TCEP using a desalting column or by dialysis against PBS.

-

Labeling Reaction: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Immediately after TCEP removal, add the desired molar excess of the modifying agent to the protein solution. For example, for a 5-fold molar excess over a 50 µM protein solution with a single cysteine, add 2.5 µL of the 10 mM stock solution to 1 mL of the protein solution. c. Incubate the reaction at room temperature for 2 hours with gentle agitation.

-

Quenching and Removal of Excess Reagent: a. To quench the reaction, add a small molecule thiol such as β-mercaptoethanol or L-cysteine to a final concentration of 10 mM. b. Incubate for 15 minutes at room temperature. c. Remove the excess modifying agent and quenching reagent using a desalting column or dialysis.

-

Verification of Modification: a. Determine the protein concentration using a Bradford assay. b. Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity. c. Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein should increase by the mass of the 4-(3-nitro-benzenesulfonyl)-morpholine moiety minus the mass of HCl.

Protocol 2: In-gel Fluorescence Detection of Labeled Proteins

This protocol can be adapted if a fluorescent derivative of this compound is used.

Materials:

-

Labeled protein from Protocol 1

-

SDS-PAGE system

-

Fluorescence gel imager

Procedure:

-

Run the labeled and unlabeled (control) protein samples on an SDS-PAGE gel.

-

After electrophoresis, place the gel in a fluorescence imager.

-

Excite the gel at the appropriate wavelength for the fluorophore and capture the emission.

-

The labeled protein should show a fluorescent band at the expected molecular weight, which is absent in the unlabeled control.

Mandatory Visualizations

Caption: A generalized workflow for the modification of protein cysteine residues.